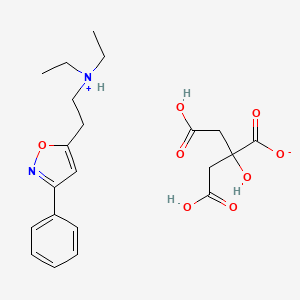

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate

Description

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate is a synthetic isoxazole derivative characterized by a phenyl group at the 3-position of the isoxazole ring and a 2-(diethylamino)ethyl substituent at the 5-position, complexed with citrate as a counterion . Citrate salt formation improves aqueous solubility, a critical factor for bioavailability .

Properties

CAS No. |

985-69-3 |

|---|---|

Molecular Formula |

C21H28N2O8 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium |

InChI |

InChI=1S/C15H20N2O.C6H8O7/c1-3-17(4-2)11-10-14-12-15(16-18-14)13-8-6-5-7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,12H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

IONVJVZOGJBIOM-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate typically involves two major stages:

- Formation of the 3-phenylisoxazole core.

- Introduction of the 2-(diethylamino)ethyl side chain at the 5-position of the isoxazole ring.

- Conversion of the free base into the citrate salt.

Isoxazole Core Formation

According to a patent (AT254866B), disubstituted isoxazole derivatives can be prepared by reduction of appropriate precursors using metal hydride complexes such as lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (THF) at controlled temperatures (room temperature to reflux). For example, 3-dimethylcarbamoylmethyl-5-phenylisoxazole is reduced with LiAlH4 in anhydrous THF at 30–35 °C for several hours, followed by aqueous workup and extraction to isolate the isoxazole derivative.

Introduction of the Diethylaminoethyl Side Chain

A detailed manufacturing process for the related compound 5-[2-(diethylamino)ethyl]-3-phenyl-1,2,4-oxadiazole citrate (chemically similar to the isoxazole derivative) involves the reaction of N-hydroxybenzamidine with 3-chloropropionyl chloride in dry ether to form an intermediate, which is then reacted with diethylamine in dry benzene under cooling and stirring conditions. The product is isolated by washing, drying, and vacuum distillation, yielding the diethylaminoethyl-substituted heterocycle. This method can be adapted to the isoxazole system by appropriate selection of starting materials and reaction conditions.

Salt Formation with Citric Acid

The free base is converted into its citrate salt by treatment with citric acid in a suitable solvent system, often involving aqueous or organic solvents such as ether, benzene, or toluene. The salt formation enhances the compound's stability, solubility, and pharmacokinetic properties.

Green and Catalytic Synthetic Approaches for Isoxazole Derivatives

Recent research emphasizes environmentally friendly ("green") synthesis methods for isoxazole derivatives, which may be applicable or adaptable to 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate.

One-Pot Three-Component Cyclocondensation

Several studies report a one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones via cyclocondensation of hydroxylamine hydrochloride, aromatic aldehydes, and β-oxoesters in aqueous media at room temperature, catalyzed by tetrabutylammonium perchlorate (TBAP), sodium oxalate, or glycine. These catalysts promote efficient, high-yielding reactions with short times and easy product isolation by filtration and recrystallization.

Reaction Conditions and Outcomes

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| None | Water | Room temp | 120 min | 55 | Slowest, lowest yield |

| TBAP (2.5 mol%) | Water | Room temp | 70 min | 82 | Best yield and time |

| Sodium Oxalate | Water | Room temp | 110 min | 84 | Comparable yield |

| Glycine | Water | Room temp | 120 min | 67 | Moderate yield |

Advantages of Green Methods

- Use of water as a solvent reduces environmental impact.

- Mild reaction conditions (room temperature).

- Catalyst recyclability.

- Avoidance of toxic reagents and organic solvents.

- High purity of products confirmed by 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Detailed Research Outcomes

Spectroscopic Characterization

The synthesized isoxazole derivatives, including 3-phenyl variants, have been characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the substitution pattern on the isoxazole ring.

- Infrared Spectroscopy (FT-IR): Characteristic absorption bands for isoxazole ring and substituents.

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights.

Purification and Physical Properties

- Crystallization from ethanol or other suitable solvents yields pure compounds.

- Melting points typically range around 140–145 °C for related compounds.

- The citrate salt form appears as crystalline solids with slight solubility in water and alcohols.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Pharmacological Applications

A. Neuropharmacology

The compound has been studied for its effects on the central nervous system, particularly as a modulator of serotonin receptors. Research indicates that derivatives of isoxazole compounds can influence the activity of the 5-HT2A serotonin receptor, which is implicated in various psychiatric disorders including schizophrenia and depression. Studies have shown that compounds with similar structures exhibit properties that could be beneficial for treating conditions such as anxiety and mood disorders .

B. Anticancer Properties

Recent investigations into the anticancer potential of isoxazole derivatives suggest that 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate may possess anti-tumor activities. Compounds within this class have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines, making them candidates for further research in oncology .

Cosmetic Industry Applications

A. Skin Care Formulations

The compound's properties are being explored in the cosmetic industry, particularly in skin care formulations. Its ability to enhance skin penetration and bioavailability makes it a valuable ingredient in topical applications aimed at improving skin hydration and texture. The use of isoxazole derivatives in cosmetic formulations has been linked to improved stability and efficacy of active ingredients .

B. Anti-Aging Products

Due to its potential antioxidant properties, 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate is being investigated for use in anti-aging products. Studies suggest that incorporating such compounds can help mitigate oxidative stress on skin cells, thereby reducing signs of aging and promoting skin health .

Data Tables and Case Studies

Case Study: Neuropharmacological Effects

In a study examining the effects of isoxazole derivatives on serotonin receptors, it was found that specific structural modifications enhanced binding affinity and selectivity towards the 5-HT2A receptor, suggesting therapeutic potential for mood disorders .

Case Study: Anticancer Activity

Another study evaluated the cytotoxic effects of isoxazole compounds on breast cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors involved in inflammatory pathways, thereby reducing inflammation and suppressing cough . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of neurotransmitters and inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (Table 1) highlight how variations in substituents and salt forms influence physicochemical and biological properties:

| Compound Name | 3-Position Substituent | 5-Position Substituent | Salt Form | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 3-(Diethylaminomethyl)-5-methylisoxazole citrate | Diethylaminomethyl | Methyl | Citrate | Reduced aromaticity; lower molecular weight |

| 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate | 2-(Dimethylamino)ethyl | Phenyl | Citrate | Smaller alkyl groups on amine; higher basicity |

| 3-(2-(Diethylamino)ethyl)-5-methylisoxazole citrate | 2-(Diethylamino)ethyl | Methyl | Citrate | Methyl vs. phenyl: weaker π-π interactions |

| 3-(1-Hydroxy-3-piperidinopropyl)-5-phenylisoxazole HCl | Hydroxy-piperidinopropyl | Phenyl | Hydrochloride | Bulky substituent; altered solubility and target affinity |

Key Observations:

- Phenyl vs.

- Diethylamino vs. Dimethylamino: The diethylaminoethyl group in the target compound increases lipophilicity compared to dimethylamino analogues (e.g., 3-(2-(dimethylamino)ethyl)-5-phenylisoxazole citrate), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Citrate vs. Hydrochloride Salts: Citrate salts generally offer better solubility in neutral pH environments compared to hydrochlorides, as seen in 3-(1-hydroxy-3-piperidinopropyl)-5-phenylisoxazole hydrochloride, which may precipitate under physiological conditions .

Research Findings and Implications

- Synthetic Accessibility: The synthesis of isoxazole derivatives (e.g., via cyclocondensation reactions, as in ) often requires precise control of substituent positioning. The target compound’s diethylaminoethyl group likely necessitates protective group strategies to prevent side reactions .

- Toxicity Considerations: Diethylamino-containing compounds may exhibit higher CNS activity but also increased risk of off-target effects compared to dimethylamino or unsubstituted analogues .

Biological Activity

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a phenyl group and a diethylaminoethyl side chain. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with key signaling pathways involved in cancer cell survival and growth.

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate exhibits IC50 values ranging from 1.5 to 4.7 µM against hepatocellular carcinoma cell lines (HepG2, Huh7) .

- Selectivity : The compound displayed selective toxicity towards cancer cells compared to normal epithelial cells, indicating a favorable therapeutic index.

Neuropharmacological Effects

Isoxazole derivatives have also been studied for their neuropharmacological activities. The diethylaminoethyl moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological disorders.

- Serotonin Receptor Modulation : Research indicates that similar compounds can modulate serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders .

Antimicrobial Activity

Some isoxazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell division or inhibiting specific enzymes essential for bacterial growth .

Table 1: Anticancer Activity of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole Citrate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.5 | Induction of apoptosis |

| Huh7 | 3.8 | Inhibition of cell proliferation |

| MCF12A (normal) | >40 | Selective toxicity |

Table 2: Comparison of Isoxazole Derivatives

Research Findings and Implications

The biological activity of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate suggests its potential as a therapeutic agent in oncology and neuropharmacology. Its ability to selectively target cancer cells while sparing normal cells enhances its appeal for further development.

Future Directions

Further research is warranted to:

- Explore the full spectrum of biological activities.

- Investigate potential side effects and pharmacokinetics.

- Conduct in vivo studies to validate efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate, and what key reaction conditions must be controlled?

The synthesis typically involves a multi-step process, starting with the formation of the isoxazole core followed by functionalization and salt formation. For example, the base compound (prior to citrate salt formation) can be synthesized via cyclization reactions using hydroxylamine derivatives or via condensation of β-ketoesters with nitriles under basic conditions . Citrate salt formation is achieved by reacting the free base with citric acid in a polar solvent like ethanol. Critical parameters include temperature control (<40°C to prevent decomposition), stoichiometric ratios (e.g., 1:1 molar ratio of base to citric acid), and purification via recrystallization from ethyl acetate or dichloromethane .

Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Isoxazole core formation | Hydroxylamine, methanol, 60°C, 6h | 70-85% | |

| Citrate salt synthesis | Citric acid, ethanol, room temperature, 12h | 80-90% |

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- X-ray crystallography : Provides definitive confirmation of molecular geometry, bond lengths (e.g., C–N = 1.306 Å, N–O = 1.402 Å), and dihedral angles (e.g., 7.37° between phenyl and isoxazole rings) .

- IR spectroscopy : Identifies functional groups such as ester carbonyl (1660 cm⁻¹) and citrate carboxylate stretches (1700–1750 cm⁻¹) .

- NMR : ¹H and ¹³C NMR can resolve the diethylaminoethyl side chain (δ 1.2–1.4 ppm for CH₃, 2.6–3.0 ppm for N–CH₂) and aromatic protons .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, considering its sensitivity to reaction parameters?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted intermediates. Recrystallization in ethyl acetate improves purity (>98%) .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation. Adjust reaction time if hydroxylamine byproducts (e.g., oximes) are detected .

- Stability Testing : Store the citrate salt under inert atmosphere (N₂) at 4°C to prevent hydrolysis of the diethylaminoethyl group .

Q. What strategies are recommended for elucidating the biological mechanism of action of this compound, given its structural similarity to other isoxazole derivatives with varied activities?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl group, diethylaminoethyl chain) and test against target receptors (e.g., GABAₐ for anticonvulsant activity) .

- In Vitro Assays : Use patch-clamp electrophysiology to assess ion channel modulation or fluorescence-based assays for enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .

- Computational Modeling : Perform molecular docking with homology models of target proteins (e.g., serotonin receptors) to predict binding affinities .

Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. anticonvulsant) be systematically investigated?

- Dose-Response Analysis : Test the compound across a broad concentration range (nM to mM) to identify off-target effects .

- Comparative Profiling : Evaluate activity against standardized panels (e.g., NCI-60 cancer cell lines or Eurofins Panlabs receptor profiling) to contextualize results .

- Metabolite Screening : Use LC-MS to detect metabolic byproducts that may contribute to divergent activities (e.g., citrate cleavage altering bioavailability) .

Data Contradiction Analysis Framework

Methodological Notes

- Synthesis : Avoid aqueous conditions for the diethylaminoethyl group to prevent hydrolysis. Use anhydrous solvents and inert atmospheres .

- Biological Testing : Include positive controls (e.g., valproic acid for anticonvulsant assays) and validate assays with knockout models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.